Cas no 1021255-07-1 (N-{6-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide)
![N-{6-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide structure](https://ja.kuujia.com/scimg/cas/1021255-07-1x500.png)
N-{6-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
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- N-{6-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide
- F5126-0596
- AKOS024499583
- N-[6-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
- VU0636760-1
- N-(6-((2-((4-methoxyphenethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- 1021255-07-1
-
- インチ: 1S/C19H22N4O3S/c1-26-15-6-2-13(3-7-15)10-11-20-17(24)12-27-18-9-8-16(22-23-18)21-19(25)14-4-5-14/h2-3,6-9,14H,4-5,10-12H2,1H3,(H,20,24)(H,21,22,25)
- InChIKey: LTKSMSQXMPDRHS-UHFFFAOYSA-N
- ほほえんだ: S(CC(NCCC1C=CC(=CC=1)OC)=O)C1=CC=C(N=N1)NC(C1CC1)=O
計算された属性
- せいみつぶんしりょう: 386.14126175g/mol
- どういたいしつりょう: 386.14126175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 9
- 複雑さ: 495
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 119Ų
N-{6-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5126-0596-2μmol |
N-{6-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide |
1021255-07-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5126-0596-10μmol |
N-{6-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide |
1021255-07-1 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5126-0596-75mg |
N-{6-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide |
1021255-07-1 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5126-0596-1mg |
N-{6-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide |
1021255-07-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5126-0596-4mg |
N-{6-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide |
1021255-07-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5126-0596-2mg |
N-{6-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide |
1021255-07-1 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5126-0596-10mg |
N-{6-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide |
1021255-07-1 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5126-0596-25mg |
N-{6-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide |
1021255-07-1 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5126-0596-20μmol |
N-{6-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide |
1021255-07-1 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5126-0596-3mg |
N-{6-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide |
1021255-07-1 | 3mg |
$63.0 | 2023-09-10 |
N-{6-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide 関連文献
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1. Book reviews
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
N-{6-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamideに関する追加情報
Professional Introduction to Compound with CAS No. 1021255-07-1 and Product Name: N-{6-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide
The compound with the CAS number 1021255-07-1 and the product name N-{6-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, characterized by its pyridazine and cyclopropane moieties, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of a 4-methoxyphenyl group and a carbamoyl moiety further enhances its pharmacological relevance, making it a promising candidate for further investigation.
Recent studies in medicinal chemistry have highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The pyridazine ring, a key structural feature of this compound, is known for its versatility in biological interactions. Pyridazines have been widely explored for their antimicrobial, antiviral, and anti-inflammatory properties. The incorporation of a cyclopropane group into the molecular framework introduces additional rigidity, which can influence the compound's binding affinity to biological targets. This structural motif has been successfully employed in various drug molecules to enhance their metabolic stability and bioavailability.
The N-{6-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide molecule exhibits a complex arrangement of functional groups that contribute to its unique chemical and pharmacological profile. The 4-methoxyphenyl ethyl chain provides a hydrophobic anchor that can interact favorably with lipid-rich environments, such as cell membranes. This feature is particularly relevant in the design of membrane-targeting drugs, which are increasingly being explored for their ability to disrupt pathogenic processes at the cellular level.
Moreover, the carbamoyl group serves as a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological properties. The presence of a methylsulfanyl moiety on the pyridazine ring adds another layer of complexity, potentially influencing both the electronic distribution and steric interactions of the molecule. These structural elements collectively contribute to the compound's potential as a scaffold for drug development.
In the context of current research trends, this compound aligns well with the growing interest in multitargeted ligands. Multitargeted approaches aim to simultaneously modulate multiple biological pathways, often leading to more effective therapeutic outcomes with reduced side effects. The diverse functional groups in N-{6-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide suggest its potential for such multitargeted interactions. For instance, the 4-methoxyphenyl group could interact with serine/threonine kinases, while the pyridazine ring might engage with guanine nucleotide-binding proteins (G proteins). Such dual or multivalent interactions could provide a synergistic effect in therapeutic applications.
Recent advancements in computational chemistry have enabled more sophisticated virtual screening techniques for identifying promising drug candidates. Molecular docking studies have been instrumental in predicting the binding modes of this compound with various biological targets. Preliminary simulations indicate that the cyclopropane ring may preferentially bind to hydrophobic pockets on protein surfaces, while the polar functional groups engage with charged or polar residues. These insights are crucial for guiding experimental efforts and optimizing lead compounds.
The synthesis of this compound represents a significant challenge due to its complex architecture. However, modern synthetic methodologies have made it increasingly feasible to construct such intricate molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly useful in assembling the various structural fragments. Additionally, computational-assisted molecular design has helped streamline synthetic routes by predicting optimal reaction sequences and minimizing unwanted byproducts.
In conclusion, the compound with CAS number 1021255-07-1 and product name N-{6-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide holds considerable promise as a pharmacological tool. Its unique structural features, including the pyridazine, cyclopropane, and 4-methoxyphenyl moieties, make it an attractive candidate for further exploration in drug discovery. The presence of multiple functional groups offers opportunities for diverse chemical modifications and multitargeted interactions. As research in medicinal chemistry continues to evolve, compounds like this are likely to play an increasingly important role in developing next-generation therapeutics.
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